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molecular formula C11H19N3S B8288781 2-[(6-Dimethylaminomethyl-2-pyridyl)methylthio]ethylamine

2-[(6-Dimethylaminomethyl-2-pyridyl)methylthio]ethylamine

Cat. No. B8288781
M. Wt: 225.36 g/mol
InChI Key: UUAJSQSNRAMSDP-UHFFFAOYSA-N
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Patent
US04394508

Procedure details

Cysteamine hydrochloride (3.58 g; 31.5 mmoles) and 6-dimethylaminomethyl-2-hydroxymethylpyridine (5.0 g; 30.1 mmole) [prepared in Step B] were dissolved in 50 ml of 48% hydrobromic acid and the solution heated at reflux temperature for 12 hours and then allowed to stand at ambient temperature for 8 hours. The reaction mixture was evaporated under reduced pressure to half volume, made basic with 40% aqueous NaOH and extracted with several portions of methylene chloride. The combined organic phase was washed with a small amount of water and saturated brine solution then dried and evaporated under reduced pressure to yield 3.14 g of the title compound.
Quantity
3.58 g
Type
reactant
Reaction Step One
Name
6-dimethylaminomethyl-2-hydroxymethylpyridine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[CH3:6][N:7]([CH2:9][C:10]1[N:15]=[C:14]([CH2:16]O)[CH:13]=[CH:12][CH:11]=1)[CH3:8]>Br>[CH3:6][N:7]([CH2:9][C:10]1[N:15]=[C:14]([CH2:16][S:5][CH2:4][CH2:3][NH2:2])[CH:13]=[CH:12][CH:11]=1)[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
3.58 g
Type
reactant
Smiles
Cl.NCCS
Name
6-dimethylaminomethyl-2-hydroxymethylpyridine
Quantity
5 g
Type
reactant
Smiles
CN(C)CC1=CC=CC(=N1)CO
Name
Quantity
50 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure to half volume
EXTRACTION
Type
EXTRACTION
Details
extracted with several portions of methylene chloride
WASH
Type
WASH
Details
The combined organic phase was washed with a small amount of water and saturated brine solution
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN(C)CC1=CC=CC(=N1)CSCCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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